Physicochemical Property Differentiation: Computed LogP, TPSA, and Hydrogen Bond Acceptor Count Compared to 2,4-Diphenyloxazole
The 4-methoxy substituent on the 2-phenyl ring of the target compound (25205-87-2) introduces measurable changes in computed physicochemical descriptors compared to the unsubstituted parent 2,4-diphenyloxazole (CAS 838-41-5). The target compound exhibits an XLogP3 of 3.6, a TPSA of 35.26 Ų, and three hydrogen bond acceptors, whereas 2,4-diphenyloxazole shows an XLogP3 of approximately 3.1–3.2, a TPSA of approximately 26 Ų, and two hydrogen bond acceptors [1]. These differences are attributable solely to the 4-methoxy substitution and are directly relevant to predicting passive membrane permeability, aqueous solubility, and potential for polar interactions in a binding pocket. The increased TPSA and additional HBA in the target compound predict moderately reduced passive permeability but enhanced capacity for directional hydrogen bonding compared to the unsubstituted analog [2].
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, TPSA, HBA count) |
|---|---|
| Target Compound Data | XLogP3 = 3.6; TPSA = 35.26 Ų; HBA = 3; HBD = 0; Rotatable bonds = 3; MW = 251.28 g/mol |
| Comparator Or Baseline | 2,4-Diphenyloxazole (CAS 838-41-5): XLogP3 ≈ 3.1–3.2; TPSA ≈ 26 Ų; HBA = 2; HBD = 0; Rotatable bonds = 2; MW = 221.25 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5; ΔTPSA ≈ +9.3 Ų; ΔHBA = +1; ΔMW = +30.0 g/mol; ΔRotatable bonds = +1 |
| Conditions | Computed via PubChem 2.2 (XLogP3, Cactvs 3.4.8.24, release 2025.09.15) for the target compound; estimated values for comparator based on analogous computation. |
Why This Matters
These physicochemical differences provide quantifiable justification for selecting the methoxy-substituted analog when enhanced hydrogen-bond acceptor capacity or moderately higher polarity is desired in a screening library or lead series, and conversely, for avoiding it when maximal permeability is prioritized.
- [1] PubChem Compound Summaries: CID 12330177 (25205-87-2) and CID 70136 (2,4-Diphenyloxazole). National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. Review of TPSA and HBA implications for permeability. View Source
